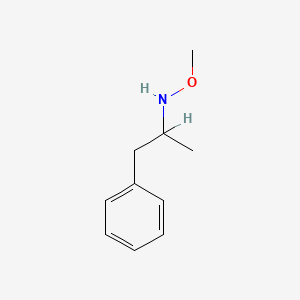

N-methoxy-1-phenylpropan-2-amine

CAS No.: 63-97-8

Cat. No.: VC8128265

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63-97-8 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | N-methoxy-1-phenylpropan-2-amine |

| Standard InChI | InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

| Standard InChI Key | REIPDEIPEOYEDO-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CC=C1)NOC |

| Canonical SMILES | CC(CC1=CC=CC=C1)NOC |

Introduction

Chemical Identity and Structural Characteristics

N-Methoxy-1-phenylpropan-2-amine belongs to the class of substituted phenethylamines, characterized by a phenyl ring attached to a two-carbon chain with an amine functional group. Its IUPAC name, N-methoxy-1-phenylpropan-2-amine, reflects the methoxy (-OCH₃) substitution on the amine nitrogen . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| SMILES | CC(CC1=CC=CC=C1)NOC | |

| InChIKey | REIPDEIPEOYEDO-UHFFFAOYSA-N | |

| Natural Occurrence | Thymus quinquecostatus |

The compound’s 2D structure features a propan-2-amine backbone with a phenyl group at the 1-position and a methoxy group bonded to the nitrogen. Stereochemical variations are possible at the chiral center (C2), though specific enantiomeric data remain unreported in the literature . Its structural isomer, 1-methoxy-2-phenylpropan-2-amine (CID 62534507), differs in the placement of the methoxy group but shares similar molecular formula and weight .

Synthesis and Stereochemical Considerations

While no direct synthesis protocols for N-methoxy-1-phenylpropan-2-amine are documented, analogous methods for substituted 1-phenylpropan-2-amines provide viable pathways. Two predominant strategies emerge:

Reductive Amination

The reductive amination of phenyl-2-propanone (P2P) with methoxyamine represents a plausible route, mirroring the synthesis of (S)-methamphetamine . This method employs aluminum amalgam and hydrochloric acid as reducing agents, yielding racemic mixtures unless enantiopure starting materials are used . For instance:

Chiral resolution techniques or asymmetric catalysis would be required to isolate specific enantiomers .

Biocatalytic Transaminase-Mediated Synthesis

Recent advances in green chemistry highlight transaminases (TAs) for producing enantiopure 1-phenylpropan-2-amines from prochiral ketones . Immobilized whole-cell biocatalysts achieve >99% enantiomeric excess (ee) for (R)-isomers, while kinetic resolution isolates (S)-enantiomers . Adapting this method to N-methoxy derivatives could involve methoxyamine as the amine donor, though substrate specificity constraints necessitate further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume